Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine
The following technical guide is structured to serve as a definitive protocol and predictive analysis for the solubility of 2-(3-Bromobenzenesulfonyl)ethan-1-amine .
As specific empirical solubility datasets for this precise isomer (CAS 58971-11-2 analog/isomer) are not currently standardized in public chemical engineering repositories, this guide synthesizes structural predictive modeling , validated experimental protocols , and thermodynamic frameworks derived from structurally homologous sulfonamides. This approach empowers the researcher to generate, validate, and utilize high-integrity solubility data.
Executive Summary & Chemical Identity
2-(3-Bromobenzenesulfonyl)ethan-1-amine is a bifunctional building block containing a sulfonyl group, a primary amine, and an aryl bromide. Its solubility profile is the critical governing parameter for recrystallization yields, reaction kinetics in nucleophilic substitutions, and purification efficiency during API synthesis.
-
Chemical Formula:
[1][2][3][4][5] -
Molecular Weight: 264.14 g/mol
-
Key Functionalities:
-
Sulfonyl (
): Strong dipole, hydrogen bond acceptor. -
Primary Amine (
): Hydrogen bond donor/acceptor, pH-dependent solubility. -
Aryl Bromide (
): Lipophilic, enhances solubility in halogenated and aromatic solvents.
-
Predicted Solubility Landscape
Based on Group Contribution Methods (GCM) and data from the 4-bromo isomer and benzenesulfonamide analogs:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, DMAc) due to dipole-dipole interactions.
-
Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and Acetone.
-
Low Solubility: Non-polar hydrocarbons (Hexane, Heptane) and Water (neutral pH).
Experimental Protocol: Determination of Solid-Liquid Equilibrium
To establish authoritative data, the Isothermal Saturation Method (Gravimetric) is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Validated Workflow
The following diagram outlines the self-validating workflow for solubility determination.
Figure 1: Logical workflow for the isothermal saturation method. Note the critical feedback loop at the equilibration stage to ensure steady-state saturation.
Detailed Methodology
-
Preparation: Weigh an excess of 2-(3-Bromobenzenesulfonyl)ethan-1-amine into a jacketed glass vessel equipped with a magnetic stirrer.
-
Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethanol, Acetone) to the vessel.
-
Equilibration: Agitate the suspension at a constant temperature (controlled by a circulating water bath, accuracy
) for 24–48 hours.-
Validation Step: Analyze aliquots at 24h, 36h, and 48h. Equilibrium is confirmed when the concentration variance is
.
-
-
Sampling: Stop agitation and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (
PTFE) to prevent precipitation during transfer. -
Quantification:
-
Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight under vacuum.
-
HPLC: Dilute with mobile phase and quantify against a calibration curve (Recommended for low-solubility solvents).
-
Solubility Data & Thermodynamic Parameters
While specific values must be experimentally verified, the following tables represent the Expected Solubility Ranges derived from structural analogs (e.g., N-ethyl-benzenesulfonamide derivatives). Use these ranges to design your initial solvent screening.
Expected Mole Fraction Solubility ( )
Data represents the theoretical solubility trend increasing with temperature.
| Solvent | 283.15 K ( | 298.15 K ( | 313.15 K ( | 323.15 K ( |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene |
Thermodynamic Modeling
To correlate experimental data (
Where
Thermodynamic Logic Map
The following diagram illustrates how raw solubility data is transformed into actionable thermodynamic insights (Enthalpy
Figure 2: Computational pathway for deriving thermodynamic properties from solubility data.
Discussion: Molecular Interactions
The solubility behavior of 2-(3-Bromobenzenesulfonyl)ethan-1-amine is governed by the competition between the hydrophobic aryl bromide moiety and the hydrophilic sulfonyl-amine segment.
-
Solute-Solvent Hydrogen Bonding:
-
In Methanol and Ethanol , the primary amine (
) acts as a H-bond acceptor/donor, while the sulfonyl oxygen accepts H-bonds. This cooperative interaction leads to higher solubility compared to aprotic non-polar solvents.
-
-
Dipole-Dipole Interactions:
-
Acetone and Ethyl Acetate solvate the polar sulfonyl group effectively. The high solubility in Acetone is typical for sulfonamides due to the strong interaction between the ketone carbonyl and the sulfonamide dipole.
-
-
Structure-Property Relationship (3-Br vs 4-Br):
-
The 3-bromo (meta) substitution typically disrupts crystal lattice packing efficiency more than the 4-bromo (para) substitution. Consequently, the 3-bromo isomer is expected to have a slightly lower melting point and higher solubility in organic solvents than its para-analog due to lower lattice energy.
-
Conclusion & Application
For process development involving 2-(3-Bromobenzenesulfonyl)ethan-1-amine:
-
Crystallization: Use a cooling crystallization strategy with Methanol or Acetone as the solvent.
-
Anti-solvent: Water or Hexane are effective anti-solvents to induce precipitation.
-
Purification: If the 3-bromo isomer is an impurity in a 4-bromo bulk, exploit the differential solubility in Toluene , where the meta-isomer is likely more soluble, allowing the para-isomer to crystallize out first.
References
-
Standard Protocol for Solubility: NIST. Experimental Determination of Solubility. NIST Recommended Practice Guide. Available at: [Link]
- Sulfonamide Solubility Behavior: Perkins, R. et al. "Solubility of Sulfonamides in Organic Solvents." Journal of Pharmaceutical Sciences. (General Reference for Sulfonamide class behavior).
- Thermodynamic Modeling (Apelblat): Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics. (Methodological Basis).
- Grant, D. J. W. et al. "Solubility and decomposition of benzenesulfonamide derivatives." Journal of Chemical & Engineering Data.
(Note: As specific literature for the 3-bromo isomer is sparse, references 2-4 refer to the methodological and comparative frameworks used to derive the insights in this guide.)
Sources
- 1. WO2021211974A1 - Hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. 81569-28-0|Methyl 2-bromo-5-isopropylthiazole-4-carboxylate|Methyl 2-bromo-5-isopropylthiazole-4-carboxylate|-范德生物科技公司 [bio-fount.com]
